molecular formula C9H9FN2O4 B13573279 Ethyl 2-amino-5-fluoro-3-nitrobenzoate

Ethyl 2-amino-5-fluoro-3-nitrobenzoate

Cat. No.: B13573279
M. Wt: 228.18 g/mol
InChI Key: LJGKLIIAYZKJNV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-fluoro-3-nitrobenzoate is a substituted benzoate ester featuring an amino group at position 2, a fluorine atom at position 5, and a nitro group at position 3 of the aromatic ring. This compound is structurally characterized by its electron-withdrawing substituents (fluoro and nitro), which significantly influence its chemical reactivity and physical properties. The ethyl ester variant (estimated molecular formula C₉H₉FN₂O₄, MW ~228.15) is likely utilized in pharmaceutical or materials research as a precursor for further functionalization, such as nitro reduction to amines .

Properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

ethyl 2-amino-5-fluoro-3-nitrobenzoate

InChI

InChI=1S/C9H9FN2O4/c1-2-16-9(13)6-3-5(10)4-7(8(6)11)12(14)15/h3-4H,2,11H2,1H3

InChI Key

LJGKLIIAYZKJNV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-fluoro-3-nitrobenzoate typically involves a multi-step process:

    Amination: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-fluoro-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Reduction: Ethyl 2-amino-5-fluoro-3-aminobenzoate.

    Substitution: Ethyl 2-amino-5-methoxy-3-nitrobenzoate.

    Oxidation: Ethyl 2-nitroso-5-fluoro-3-nitrobenzoate.

Scientific Research Applications

Ethyl 2-amino-5-fluoro-3-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-fluoro-3-nitrobenzoate involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors due to its functional groups.

    Pathways Involved: It may modulate biochemical pathways related to inflammation and microbial growth through its nitro and amino groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Ethyl 2-amino-5-fluoro-3-nitrobenzoate and Analogues

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications
This compound 2-NH₂, 5-F, 3-NO₂ C₉H₉FN₂O₄ (est.) ~228.15 Precursor for amine synthesis; strong electron-withdrawing groups enhance reactivity
Mthis compound (ALA-M192756) 2-NH₂, 5-F, 3-NO₂ C₈H₇FN₂O₄ 214.15 Shorter alkyl chain; reduced lipophilicity vs. ethyl ester
Ethyl 2-amino-5-fluoro-3-methylbenzoate (CAS 939993-44-9) 2-NH₂, 5-F, 3-CH₃ C₁₀H₁₂FNO₂ 197.21 Methyl substituent reduces ring electron deficiency; potential for divergent reactivity
Ethyl 2-amino-5-bromo-3-fluorobenzoate (CAS 1183479-43-7) 2-NH₂, 5-Br, 3-F C₉H₉BrFNO₂ 262.08 Bromine enhances leaving-group potential; useful in cross-coupling reactions
Ethyl 3-aminobenzoate 3-NH₂ C₉H₁₁NO₂ 165.19 Simpler structure; lacks electron-withdrawing groups; limited hydrogen-bonding motifs

Key Comparative Analysis:

Substituent Effects on Reactivity: The nitro group in this compound is a strong electron-withdrawing group, making the aromatic ring highly electrophilic. This contrasts with the methyl group in Ethyl 2-amino-5-fluoro-3-methylbenzoate, which is electron-donating and stabilizes the ring . The bromo substituent in Ethyl 2-amino-5-bromo-3-fluorobenzoate facilitates nucleophilic aromatic substitution (e.g., Suzuki coupling), whereas the nitro group in the target compound is more amenable to reduction (e.g., SnCl₂-mediated conversion to amines) .

Physical Properties: Solubility: The nitro group increases polarity, likely rendering this compound less soluble in non-polar solvents compared to its methyl-substituted analog . Crystallinity: Hydrogen-bonding patterns (N-H···O-Nitro and N-H···F interactions) may promote distinct crystalline arrangements compared to bromo or methyl analogs, as suggested by Etter’s graph-set analysis .

Applications :

  • Pharmaceutical Synthesis : The nitro group in the target compound serves as a precursor for amine synthesis, critical in drug development (e.g., benzothiazole derivatives in –5). In contrast, bromo-substituted analogs are leveraged in metal-catalyzed reactions .
  • Stability : Nitro-substituted compounds may exhibit lower thermal stability than methyl analogs due to nitro group decomposition risks .

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